

# Technical Monograph: 2-Cyclopropylquinoline

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## Compound of Interest

Compound Name: 2-Cyclopropylquinoline

Cat. No.: B12284979

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CAS Registry Number: 58173-64-1

## Executive Summary

**2-Cyclopropylquinoline** (C<sub>12</sub>H<sub>11</sub>N) is a heteroaromatic scaffold characterized by a quinoline ring substituted at the C2 position with a cyclopropyl group. This structural motif is of high value in medicinal chemistry, serving as a bioisostere for isopropyl groups to enhance metabolic stability and enforce conformational rigidity.

Its primary industrial significance lies in its role as the core pharmacophore for Pitavastatin (Livalo), a third-generation HMG-CoA reductase inhibitor. Unlike simple alkyl-substituted quinolines, the cyclopropyl moiety confers unique steric and electronic properties that optimize binding affinity in hydrophobic receptor pockets.

## Physicochemical Profile

Property	Specification
CAS Number	58173-64-1
IUPAC Name	2-cyclopropylquinoline
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N
Molecular Weight	169.22 g/mol
Physical State	Pale yellow to yellow oil
Boiling Point	>250°C (Predicted); Distillable under high vacuum
Solubility	Soluble in CHCl <sub>3</sub> , DCM, EtOAc, DMSO; Insoluble in water
LogP	~3.5 (Predicted)
Key Derivatives	2-Cyclopropylquinoline-4-carboxylic acid (CAS 119778-64-2)

## Synthetic Methodologies

Researchers typically access **2-cyclopropylquinoline** via transition-metal-catalyzed cross-coupling or de novo ring construction. Two field-proven protocols are detailed below.

### Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the preferred method for laboratory-scale synthesis due to the commercial availability of 2-chloroquinoline and cyclopropylboronic acid.

- Reaction Type:

-

Cross-Coupling

- Precursors: 2-Chloroquinoline, Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).
- Catalyst System: Pd(OAc)<sub>2</sub> / Tricyclohexylphosphine (PCy<sub>3</sub>) or Pd(dppf)Cl<sub>2</sub>.

#### Step-by-Step Workflow:

- Charge: In a glovebox or under Argon, add 2-chloroquinoline (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), and K<sub>3</sub>PO<sub>4</sub> (3.0 equiv) to a reaction vial.
- Solvent: Add Toluene/Water (20:1 ratio) or 1,4-Dioxane.
- Catalyst: Add Pd(OAc)<sub>2</sub> (5 mol%) and PCy<sub>3</sub> (10 mol%).
- Reaction: Seal and heat to 100°C for 12–16 hours.
- Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Flash column chromatography (Hexanes/EtOAc 99:1).
- Yield: Expect 70–85% isolated yield as a yellow oil.

## Protocol B: Acceptorless Dehydrogenative Cyclization (Green Chemistry)

An atom-economical route constructing the quinoline ring from an amino alcohol and a ketone.

- Precursors: 2-Aminobenzyl alcohol + Cyclopropyl methyl ketone.
- Catalyst: Ruthenium or Iridium pincer complexes (e.g., Ru-MACHO).
- Conditions: Reflux in Toluene or Xylene with KOH base.
- Mechanism: Alcohol dehydrogenation

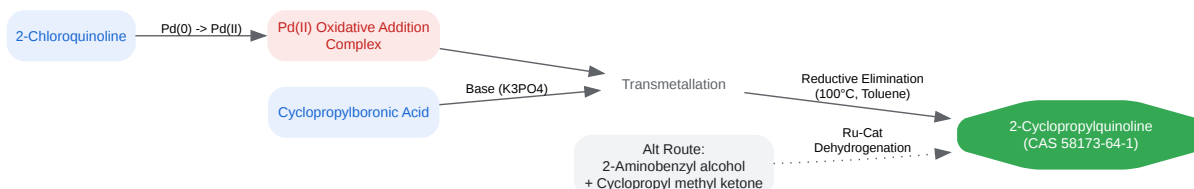
Aldehyde formation

Aldol condensation

Cyclization

Aromatization.

## Synthetic Pathway Visualization



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Figure 1: Convergent synthetic pathways for **2-Cyclopropylquinoline** via Cross-Coupling (Solid) and Cyclization (Dotted).

## Medicinal Chemistry Applications

### The "Cyclopropyl Effect"

In drug design, the 2-cyclopropyl group is not merely a space-filler. It offers distinct advantages over isopropyl or ethyl groups:

- **Metabolic Blocking:** The cyclopropyl C-H bonds are stronger (character) than standard alkyl C-H bonds, reducing susceptibility to CYP450-mediated oxidation at the benzylic position.
- **$\sigma$ -Hole Interactions:** The strained ring can engage in unique non-covalent interactions with protein carbonyls or other systems.
- **Rigidity:** It locks the conformation near the quinoline nitrogen, potentially influencing the vector of attached substituents.

## Case Study: Pitavastatin (Livalo)

The most prominent application of this scaffold is in Pitavastatin, a potent statin used for dyslipidemia.

- Structure: The drug features a 2-cyclopropyl-4-(4-fluorophenyl)quinoline core.<sup>[1]</sup>
- Function: The cyclopropyl group fits snugly into a hydrophobic pocket of the HMG-CoA reductase enzyme, contributing to Pitavastatin's higher potency compared to other statins.
- Synthesis Note: Industrial synthesis of Pitavastatin intermediates often utilizes a Friedlander condensation between 2-amino-4'-fluorobenzophenone and ethyl 3-cyclopropyl-3-oxopropionate, rather than coupling to a pre-formed quinoline.

## Emerging Targets

Recent literature identifies **2-cyclopropylquinoline** derivatives as modulators for:

- CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): Sulfonyl derivatives of the parent scaffold act as correctors for F508 mutations.
- Antimalarials: Quinoline is the classic antimalarial pharmacophore; cyclopropyl substitution is being explored to overcome chloroquine resistance.

## Analytical Characterization

To validate the synthesis of the parent compound (CAS 58173-64-1), use the following spectroscopic data.

## Nuclear Magnetic Resonance (NMR)

Solvent: CDCl<sub>3</sub>, 500 MHz

Position	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
H-4	7.97	Doublet (J=8.4 Hz)	1H	Quinoline Ring
H-8	7.97	Doublet (J=8.4 Hz)	1H	Quinoline Ring
H-5	7.71	Doublet (J=8.1 Hz)	1H	Quinoline Ring
H-7	7.62	Triplet	1H	Quinoline Ring
H-6	7.40	Triplet	1H	Quinoline Ring
H-3	7.14	Doublet (J=8.5 Hz)	1H	Quinoline Ring (Ortho to Cyclopropyl)
Cyclopropyl-CH	2.21 – 2.24	Multiplet	1H	Methine (Benzylic)
Cyclopropyl-CH <sub>2</sub>	1.14 – 1.17	Multiplet	2H	Methylene (High field)
Cyclopropyl-CH <sub>2</sub>	1.05 – 1.09	Multiplet	2H	Methylene (High field)

<sup>13</sup>C NMR Key Peaks ( $\delta$  ppm): 163.6 (C-2), 135.9 (C-4), 119.6 (C-3), 18.3 (Cyclopropyl CH), 10.4 (Cyclopropyl CH<sub>2</sub>).

## References

- Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627763, **2-Cyclopropylquinoline**. Retrieved from .
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- Synthetic Protocol (Dehydrogenative): Chaudhari, C., et al. (2020). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water.

- Pitavastatin Application: Hagiwara, M., et al. (1999). Synthesis and Biological Activity of Quinoline-based HMG-CoA Reductase Inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- Safety Data: Hoffman Fine Chemicals. Safety Data Sheet: **2-Cyclopropylquinoline** (CAS 58173-64-1). Retrieved from .

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## Sources

- 1. CN101747265A - Method for preparing 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol - Google Patents [[patents.google.com](https://patents.google.com)]
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